1-Bromocyclohept-1-ene
Overview
Description
1-Bromocyclohept-1-ene is an organic compound with the molecular formula C₇H₁₁Br It is a brominated derivative of cycloheptene, characterized by the presence of a bromine atom attached to the first carbon of the cycloheptene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromocyclohept-1-ene can be synthesized through the bromination of cycloheptene. The reaction typically involves the addition of bromine (Br₂) to cycloheptene in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of cycloheptene, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromocyclohept-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form cycloheptene.
Addition Reactions: The compound can participate in addition reactions with reagents such as hydrogen halides (HX) or halogens (X₂).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Addition: Bromine (Br₂) or hydrogen bromide (HBr) in non-polar solvents.
Major Products:
Substitution: Formation of cycloheptanol, cycloheptyl ethers, or cycloheptylamines.
Elimination: Formation of cycloheptene.
Addition: Formation of dibromocycloheptane or bromocycloheptane.
Scientific Research Applications
1-Bromocyclohept-1-ene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and biochemical pathways.
Mechanism of Action
The mechanism of action of 1-bromocyclohept-1-ene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon-bromine bond, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
1-Bromocyclohex-1-ene: A six-membered ring analog with similar reactivity but different ring strain and stability.
1-Bromocyclooct-1-ene: An eight-membered ring analog with different steric and electronic properties.
Uniqueness: 1-Bromocyclohept-1-ene is unique due to its seven-membered ring structure, which imparts distinct chemical properties such as ring strain and reactivity. Compared to its six- and eight-membered analogs, it offers a balance between ring strain and stability, making it a valuable compound for various chemical transformations.
Properties
IUPAC Name |
1-bromocycloheptene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAZDEWSYBZNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340504 | |
Record name | 1-Bromocyclohept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18317-64-1 | |
Record name | 1-Bromocyclohept-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50340504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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